3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one
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Overview
Description
3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-ones. These compounds are known for their versatile chemical properties and potential pharmacological activities. The structure of this compound includes a piperidin-4-one core with a benzyloxy group at the 3-position and a cyclopropylmethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol or methanol.
Another method involves the stereoselective synthesis of piperidin-4-ones, which can be achieved through catalytic hydrogenation or reduction reactions. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield racemic or enantiopure 4-piperidones .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzyloxy and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one has various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.
Medicine: Research may explore its potential as a pharmacophore in drug development, particularly for conditions where piperidin-4-one derivatives have shown efficacy.
Industry: It can be used in the production of fine chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A versatile intermediate with various pharmacological activities, including anticancer and anti-HIV properties.
N-acyl-2,3-dihydro-4-pyridones: Precursors to 4-piperidones, used in the synthesis of various piperidin-4-one derivatives.
Uniqueness
3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and cyclopropylmethyl groups can influence the compound’s reactivity, stability, and potential pharmacological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-phenylmethoxypiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-9-17(10-13-6-7-13)11-16(15)19-12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIKGFHHJDBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)C(C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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